molecular formula C15H11F2NO2S B1398640 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene CAS No. 668990-76-9

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene

Cat. No.: B1398640
CAS No.: 668990-76-9
M. Wt: 307.3 g/mol
InChI Key: XRZVJWVIFPCZCL-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11F2NO2S It is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using various difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to meet industrial demands. Optimization of reaction conditions and the use of efficient catalysts would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the isocyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical probes and imaging agents.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(isocyanomethyl)benzene: Lacks the tosyl group, which can affect its reactivity and applications.

    1,3-Difluoro-2-(isocyano(phenyl)methyl)benzene: Contains a phenyl group instead of a tosyl group, leading to different chemical properties.

Uniqueness

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is unique due to the presence of both the difluoromethyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene (CAS No. 668990-76-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a difluorobenzene ring substituted with an isocyano group and a tosyl (p-toluenesulfonyl) moiety. Its molecular formula is C10H8F2N2O2S.

PropertyValue
Molecular FormulaC10H8F2N2O2S
Molecular Weight246.24 g/mol
CAS Number668990-76-9
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as a tyrosinase inhibitor, which is significant for applications in skin whitening products and treatment of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be lower than that of standard inhibitors like kojic acid, indicating stronger activity.

CompoundIC50 (µM)
This compound< 20
Kojic Acid24.09

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. Notably, it demonstrated minimal toxicity at lower concentrations (≤20 µM), making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The isocyano group may facilitate binding to active sites on enzymes such as tyrosinase.
  • Cellular Uptake : The lipophilic nature due to the fluorine substitutions enhances membrane permeability, allowing better cellular uptake.
  • Reactive Intermediates : Upon metabolic activation, the compound may form reactive intermediates that can covalently modify target proteins.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Tyrosinase Inhibition Study : In a comparative study with other known inhibitors, this compound exhibited superior inhibition of mushroom tyrosinase activity compared to kojic acid and other analogs .
  • Antimicrobial Efficacy : A study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
  • Cytotoxicity Evaluation : In experiments involving B16F10 murine melanoma cells, the compound was able to reduce cell viability significantly at higher concentrations while maintaining low toxicity at therapeutic doses .

Properties

IUPAC Name

1,3-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)14-12(16)4-3-5-13(14)17/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVJWVIFPCZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC=C2F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (2.07 g, 6.36 mmol) and THF (15 mL) is added phosphorous oxychloride (POCl3) (1.19 mL, 12.7 mmol) over a period of 5 minutes, and the resulting mixture stirred at room temperature for 10 minutes. The reaction is then cooled to 4° C. using an ice/water bath and 2,6-lutidine (4.45 mL, 38.2 mmol) is added over 30 minutes, maintaining the temperature less than 12° C. The cooling bath is removed and the mixture stirred at room temperature for 18 hours. The reaction mixture is poured into a stirred, ice water cooled solution of ice and saturated aqueous sodium bicarbonate (NaHCO3). The mixture is extracted with ethyl acetate (2×). The combined organic extracts are washed with 1N aqueous hydrochloric acid (30.0 mL), saturated aqueous sodium bicarbonate (NaHCO3) (30.0 mL), brine (30.0 mL) and dried (MgSO4). The solvents are removed in vacuo, and isopropanol (18.0 mL) is added to the residual brownish solid. The resulting slurry is stirred at room temperature for 2 hours, then water is added and the slurry stirred for an additional 30 minutes at room temperature. The slurry is filtered, the cake washed with 2:1 isopropanol-water (2×) and dried in a vacuum-oven (30° C.) for 48 hours. The title compound may be obtained as a tan solid (1.33 g, 68%).
Name
N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
4.45 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.